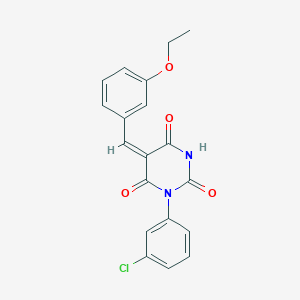
1-(3-chlorophenyl)-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CEP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorophenyl)-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes or signaling pathways in cells. This inhibition can lead to the induction of apoptosis in cancer cells or the protection of neurons in the brain.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-cancer properties, 1-(3-chlorophenyl)-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-chlorophenyl)-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 1-(3-chlorophenyl)-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to be stable under a variety of conditions, making it a reliable compound for use in experiments.
One limitation of using 1-(3-chlorophenyl)-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to design experiments that target specific pathways or enzymes. Additionally, 1-(3-chlorophenyl)-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several areas of research where 1-(3-chlorophenyl)-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione could be further investigated. One potential direction is to explore the use of 1-(3-chlorophenyl)-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in combination with other compounds for cancer treatment. Another area of research could be to investigate the neuroprotective effects of 1-(3-chlorophenyl)-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in more detail, with a focus on its potential use in the treatment of neurodegenerative diseases.
Overall, the potential applications of 1-(3-chlorophenyl)-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in scientific research make it a promising compound for further investigation.
Métodos De Síntesis
The synthesis of 1-(3-chlorophenyl)-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved through a multi-step reaction process. The starting materials for this reaction include 3-chlorobenzaldehyde, 3-ethoxybenzaldehyde, and barbituric acid. These compounds are first combined and heated in the presence of a base catalyst to form the intermediate product. This intermediate is then treated with an acid to yield the final product, 1-(3-chlorophenyl)-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research where 1-(3-chlorophenyl)-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promise is in the treatment of cancer. Studies have shown that 1-(3-chlorophenyl)-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can induce apoptosis, or programmed cell death, in cancer cells, making it a potential therapeutic agent for cancer treatment.
Another area of research where 1-(3-chlorophenyl)-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied is in the field of neuroscience. 1-(3-chlorophenyl)-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(5E)-1-(3-chlorophenyl)-5-[(3-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-2-26-15-8-3-5-12(9-15)10-16-17(23)21-19(25)22(18(16)24)14-7-4-6-13(20)11-14/h3-11H,2H2,1H3,(H,21,23,25)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHKHDFGSYTRNV-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

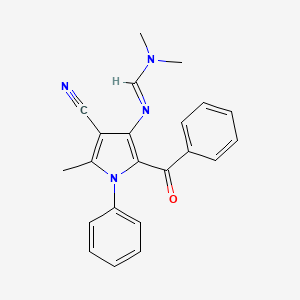
![[2-(pentafluorophenoxy)phenyl]formamide](/img/structure/B4933665.png)
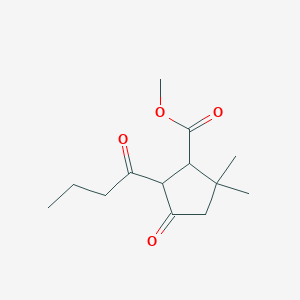
![5-{5-[3-(1H-indol-3-yl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4933688.png)
![N-(2-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933693.png)
![N-(4-fluorobenzyl)-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B4933699.png)
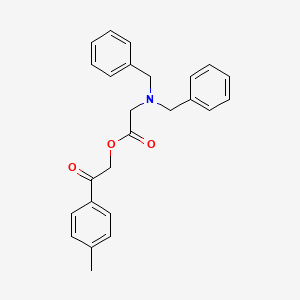
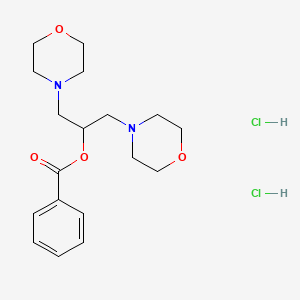
amino]-1-phenylethanol](/img/structure/B4933724.png)
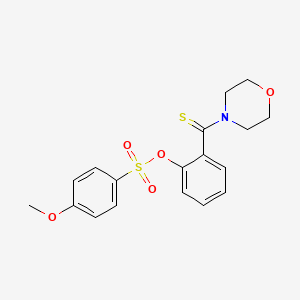
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenylpropyl)piperazine](/img/structure/B4933735.png)

![2-[4-(4-chlorophenoxy)phenyl]-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4933748.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B4933753.png)